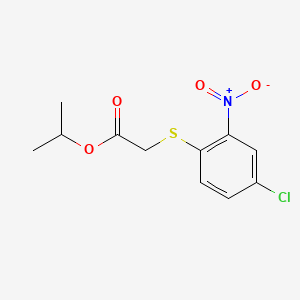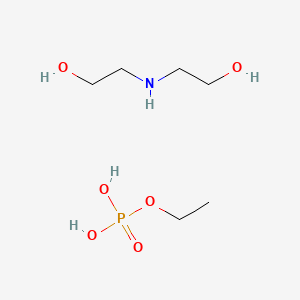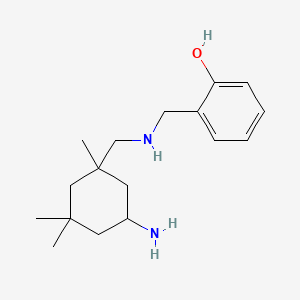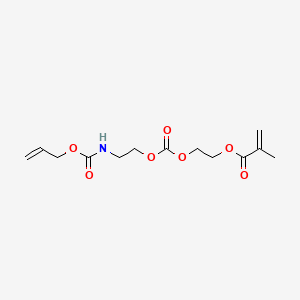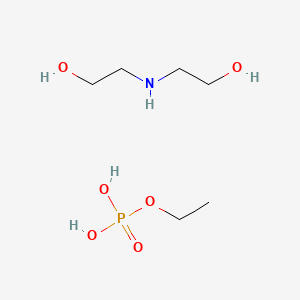
Einecs 308-618-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves the reaction of phosphoric acid with ethyl alcohol and 2,2’-iminobis[ethanol]. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Análisis De Reacciones Químicas
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphoric acid esters.
Substitution: The compound can undergo substitution reactions where one of the ethyl groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy transfer and signal transduction .
Comparación Con Compuestos Similares
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, propyl ester: Contains a propyl group instead of an ethyl group.
Phosphoric acid, butyl ester: Contains a butyl group instead of an ethyl group. These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different alkyl groups attached to the phosphoric acid.
Propiedades
Número CAS |
98143-52-3 |
|---|---|
Fórmula molecular |
C6H18NO6P |
Peso molecular |
231.18 g/mol |
Nombre IUPAC |
ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C2H7O4P/c6-3-1-5-2-4-7;1-2-6-7(3,4)5/h5-7H,1-4H2;2H2,1H3,(H2,3,4,5) |
Clave InChI |
WNDDMLASZHQNCI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


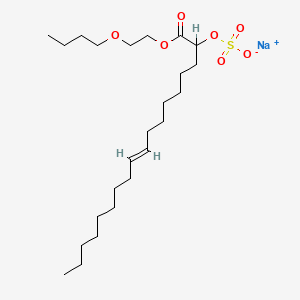
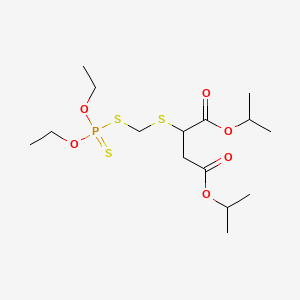
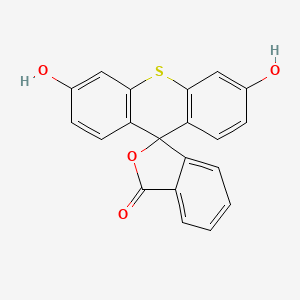

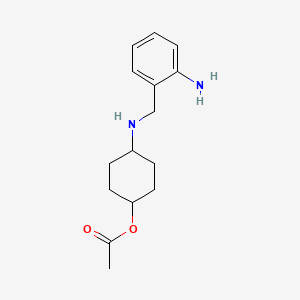

![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)

